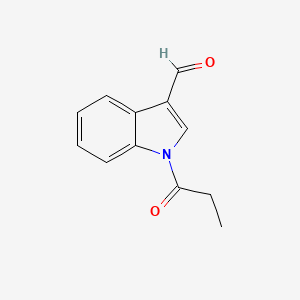![molecular formula C17H18Cl2N4O B5885280 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to the activation of downstream signaling pathways, resulting in B-cell proliferation, survival, and differentiation. By inhibiting BTK, TAK-659 blocks these signaling pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to suppress B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth in B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, making it a promising candidate for the treatment of B-cell malignancies. Additionally, TAK-659 has been shown to exhibit favorable pharmacological properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
Future research on TAK-659 should focus on evaluating its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of TAK-659 and to identify potential biomarkers of response. Finally, the safety and efficacy of TAK-659 need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 3-chloro-4-(piperazin-1-yl)aniline with 2-chloro-3-pyridinecarboxylic acid in the presence of an appropriate coupling agent. The resulting product is then acetylated to yield 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide. This method has been optimized to yield high purity and high yields of TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising candidate for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-13-3-1-4-14(11-13)23-9-7-22(8-10-23)12-16(24)21-15-5-2-6-20-17(15)19/h1-6,11H,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOOMEZIDZUAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(N=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)


![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)



![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)